1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one
描述
属性
IUPAC Name |
1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-13(2)11-16(28)25-7-9-26(10-8-25)18-17-19(22-12-21-18)27(24-23-17)15-5-3-14(20)4-6-15/h3-6,12-13H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQATZMANPTZANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The compound, also known as 1-{4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-methylbutan-1-one, primarily targets Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression and DNA damage response.
Mode of Action
The compound interacts with its target, USP28, by inhibiting its activity. The inhibition of USP28 leads to changes in the ubiquitination status of its substrate proteins, affecting their stability and function
Biochemical Pathways
The inhibition of USP28 affects multiple biochemical pathways. USP28 is known to regulate the stability of several proteins involved in cell cycle progression and DNA damage response. Therefore, the inhibition of USP28 can lead to alterations in these pathways, potentially resulting in cell cycle arrest and enhanced DNA damage response.
Result of Action
The inhibition of USP28 by the compound can lead to changes in cell proliferation. Specifically, the compound has been shown to have potent inhibitory effects on USP28, leading to a decrease in cell proliferation. This suggests that the compound may have potential therapeutic applications in conditions characterized by abnormal cell proliferation, such as cancer.
生物活性
The compound 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.48 g/mol. The structure includes a triazole ring fused with a pyrimidine, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN7O |
| Molecular Weight | 422.48 g/mol |
| IUPAC Name | 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one |
The biological activity of this compound is attributed to its interaction with various biological targets. The presence of the triazole and pyrimidine moieties suggests potential interactions with enzymes involved in cellular pathways such as:
- Antiviral Activity : Triazole derivatives have been noted for their antiviral properties by inhibiting viral replication.
- Anticancer Activity : Compounds containing pyrimidine rings have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Biological Activity Studies
Recent studies have highlighted the biological activities associated with similar compounds. For instance:
- Anticancer Activity : A related compound demonstrated significant inhibition of PARP1 (Poly (ADP-Ribose) Polymerase 1) activity in breast cancer cells (MCF-7), which is crucial for DNA repair mechanisms. The IC50 value was reported at 18 µM for a structurally similar compound .
- Cell Viability Assays : Compounds with similar structures were tested for their effects on cell viability using Alamar Blue assays, indicating their potential as therapeutic agents against various cancers .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Study on PARP Inhibition : A study investigated the effects of thiouracil amides that share structural similarities with our compound. These compounds inhibited PARP1 activity and resulted in increased cleavage of PARP1 and enhanced phosphorylation of H2AX, indicating DNA damage response activation .
- Triazole Derivatives : Research has shown that triazole derivatives exhibit a broad spectrum of biological activities including antimicrobial and anticancer properties. The incorporation of fluorinated phenyl groups has been linked to increased potency in these activities .
相似化合物的比较
Comparative Analysis with Structurally Similar Compounds
Structural Features and Functional Group Variations
Functional Implications of Substituents
Aromatic Substitutions :
- The 4-fluorophenyl group in the target compound likely improves metabolic stability over the benzyl group in 7b and TP-5, as fluorine resists CYP450-mediated oxidation .
- Benzyl (7b, TP-5) or difluorophenyl (EP2015) groups may confer varying affinities for aromatic-binding pockets in targets like kinases or histone deacetylases (HDACs) .
Side Chain Modifications :
- The 3-methylbutan-1-one chain in the target compound increases lipophilicity (clogP ~2.8 estimated) compared to the acetyl group in 7b (clogP ~1.2), favoring passive diffusion across membranes .
- Methylpiperazine in TP-3 enhances aqueous solubility but may reduce blood-brain barrier penetration compared to unsubstituted piperazine .
Heterocyclic Core Variations :
- The triazolo[4,3-a]pyrazine core in ’s compound introduces distinct electronic properties and binding modes compared to triazolopyrimidines .
常见问题
Basic: What are the primary synthetic strategies for this triazolopyrimidine derivative?
Answer:
The synthesis involves multi-step routes starting with the formation of the triazolopyrimidine core, followed by piperazine coupling and ketone functionalization. Key steps include:
- Sonogashira coupling for alkyne introduction (60–80°C, DMF, CuI/Pd(PPh₃)₄ catalyst) .
- Buchwald-Hartwig amination for aryl-amine linkages (100–120°C, toluene, BrettPhos-Pd catalyst) .
Reaction conditions (e.g., inert atmosphere, stoichiometric base) are critical for achieving >70% yields. Purification via silica gel chromatography (hexane:EtOAc 3:1) and recrystallization (ethanol) ensures >95% purity .
Basic: Which spectroscopic techniques are most effective for structural validation?
Answer:
- ¹H/¹³C NMR : Confirms proton environments (e.g., δ 8.7 ppm for triazolopyrimidine H, δ 3.6–4.1 ppm for piperazine CH₂) and carbon骨架 .
- FT-IR : Identifies carbonyl stretches (1680–1700 cm⁻¹) and triazole ring vibrations (1550–1600 cm⁻¹) .
- HRMS : Validates molecular formula (e.g., C₂₃H₂₄FN₇O requires 433.2034 m/z) .
Basic: What preliminary biological screening approaches are recommended?
Answer:
- Anticancer assays : MTT/XTT testing across cancer lines (e.g., MCF-7, A549) at 1–100 μM doses with 48h incubation .
- Antimicrobial testing : Microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity controls : HEK293 normal cells to assess selectivity .
Advanced: How can researchers optimize the Buchwald-Hartwig step to mitigate N-alkylation byproducts?
Answer:
- Catalyst screening : Compare Xantphos-Pd-G3 (80% yield) vs. BrettPhos-Pd (92% yield) in 1,4-dioxane .
- Base optimization : Use 2.2 equiv KOtBu (reduces side reactions vs. NaOtBu) .
- Workup : Acidic extraction (1M HCl) removes Pd residues; monitor by TLC (Rf 0.3, EtOAc:hexane 1:1) .
Advanced: What structural analogs show divergent bioactivity profiles?
Answer:
| Substituent Modification | Activity Shift | Mechanism Insight | Reference |
|---|---|---|---|
| 4-Fluorophenyl → 3-Methoxyphenyl | 5× ↑ 5-HT2A binding affinity | Enhanced π-π stacking | |
| Piperazine → Homopiperazine | 2× ↓ antiproliferative activity | Altered kinase binding geometry |
Advanced: How to resolve contradictions in reported kinase inhibition IC₅₀ values?
Answer:
- Standardize assays : Fixed ATP concentration (1 mM vs. 5 mM) and pre-incubation time (30 min) .
- Orthogonal validation : Use TR-FRET (homogeneous) vs. radioactive filter-binding (heterogeneous) methods .
- Data normalization : Apply Cheng-Prusoff equation to correct for ATP competition .
Advanced: Which computational methods predict blood-brain barrier permeability?
Answer:
- Molecular dynamics (MD) : AMBER force field simulations for passive diffusion (logP 2.3–3.1 optimal) .
- Machine learning : ADMET Predictor® models active transport (polar surface area <90 Ų) .
- In vivo validation : Rat brain perfusion (PS = 2.1 × 10⁻⁴ cm/s) .
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